![molecular formula C10H11ClF3NO B1453346 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride CAS No. 1188374-88-0](/img/structure/B1453346.png)

3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride

Overview

Description

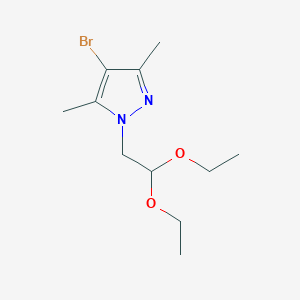

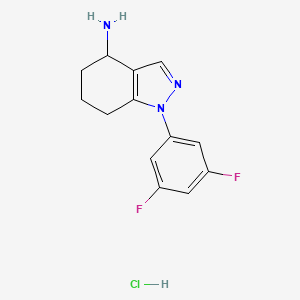

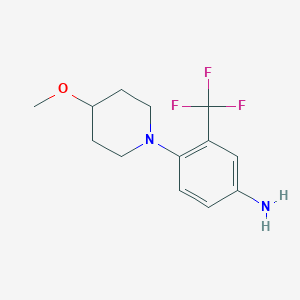

“3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride” is a chemical compound with the CAS Number: 1188374-88-0 . It has a molecular weight of 253.65 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to off-white powder or crystals .

Molecular Structure Analysis

The IUPAC Name of this compound is 3-[3-(trifluoromethyl)phenoxy]azetidine hydrochloride . The InChI Code is 1S/C10H10F3NO.ClH/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.65 . It appears as a white to off-white powder or crystals . It is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications

Neuropharmacology

This compound has been identified as a CGRP receptor antagonist . CGRP (calcitonin gene-related peptide) is a neurotransmitter involved in the transmission of pain, particularly in conditions like migraine. By inhibiting CGRP receptors, this compound could be valuable in developing new treatments for migraine and other pain-related disorders.

Organic Synthesis

3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride: is used as a building block in organic synthesis . Its trifluoromethyl group can introduce fluorine into molecules, which is beneficial for creating compounds with increased metabolic stability and bioavailability.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reagent due to its purity and stability. It’s particularly useful in chromatography and mass spectrometry for identifying and quantifying other substances .

Biopharma Production

The compound’s role in biopharmaceutical production is significant. It can be used in the synthesis of complex molecules, such as peptides and small proteins, which are crucial in the development of new drugs .

Advanced Battery Science

In the field of advanced battery science, the compound’s unique chemical properties may contribute to the development of new electrolytes or as a component in the synthesis of battery materials .

Porphyrin Synthesis

It has been utilized in the synthesis of porphyrins, which are organic compounds that play a vital role in biological processes like oxygen transport and photosynthesis .

Controlled Environment and Cleanroom Solutions

Lastly, this compound is important in controlled environment and cleanroom solutions, where it can be used to test and validate cleaning protocols, ensuring environments are free from contaminants .

Safety and Hazards

properties

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIMCVKSEKIRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679625 | |

| Record name | 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride | |

CAS RN |

1188374-88-0 | |

| Record name | 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)